N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds. This could include substitution reactions at the sulfur atom or reactions at the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized aryl thiazolone–benzenesulfonamides derivatives, including this compound, and evaluated their inhibitory effect against carbonic anhydrase IX (CA IX). CA IX is overexpressed in many solid tumors, making it a valuable target for antiproliferative agents. Notably, some derivatives demonstrated significant inhibitory effects against breast cancer cell lines, with high selectivity compared to normal breast cells .
Antimicrobial Properties
Studies have explored the antimicrobial activity of benzenesulfonamide derivatives. While specific data on this compound may be limited, related derivatives have shown promise as antimicrobial agents. Further investigations are needed to understand its efficacy against different pathogens .
Carbonic Anhydrase Inhibition
The compound selectively inhibits carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation and tumor progression. CA IX inhibitors can potentially disrupt tumor metabolism and growth. Notably, certain sulfonamide derivatives of this compound exhibited excellent enzyme inhibition against CA IX, with remarkable selectivity over CA II. These findings highlight its potential as a CA IX-targeted therapeutic agent .
Apoptosis Induction
In cellular studies, one of the derivatives (4e) induced apoptosis in triple-negative breast cancer cells (MDA-MB-231). Apoptosis is a programmed cell death process crucial for controlling abnormal cell proliferation. The compound’s ability to trigger apoptosis underscores its relevance in cancer research .
Triazole-Benzenesulfonamide Hybrids
While not directly related to this compound, recent advances in triazole-benzenesulfonamide hybrids have shown promise. These hybrids exhibit inhibitory profiles against various carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). Although this specific compound is not mentioned, it aligns with the broader field of research in this area .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c13-12(14,15)11-6-8-18(17-11)9-7-16-21(19,20)10-4-2-1-3-5-10/h1-6,8,16H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTNSKINFMCXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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